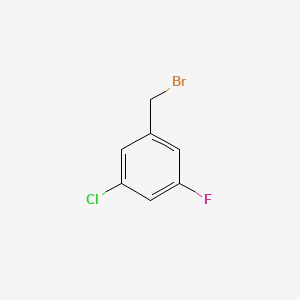

3-Chloro-5-fluorobenzyl bromide

Vue d'ensemble

Description

3-Chloro-5-fluorobenzyl bromide, also known as 1-(bromomethyl)-3-chloro-5-fluorobenzene, is an organic compound with the molecular formula C7H5BrClF. It is a halogenated benzyl bromide derivative, characterized by the presence of chlorine and fluorine atoms on the benzene ring, along with a bromomethyl group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3-Chloro-5-fluorobenzyl bromide can be synthesized through the bromination of 3-chloro-5-fluorotoluene. The reaction typically involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride or chloroform .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, concentration, and reaction time to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

3-Chloro-5-fluorobenzyl bromide undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The bromine atom in the bromomethyl group can be replaced by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of substituted benzyl derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiolate, and sodium alkoxide.

Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base such as potassium carbonate, and a boronic acid.

Major Products Formed

Nucleophilic Substitution: Products include azido, thio, and alkoxy derivatives of this compound.

Suzuki-Miyaura Coupling: The major products are biaryl compounds with various substituents on the benzene ring.

Applications De Recherche Scientifique

3-Chloro-5-fluorobenzyl bromide is a chemical compound with a variety of applications in scientific research, particularly in the synthesis of pharmaceuticals and agrochemicals . It is also known by other names, including 1-(bromomethyl)-3-chloro-5-fluorobenzene and alpha-bromo-3-chloro-5-fluorotoluene .

Chemical and Physical Properties

this compound has a molecular formula of C7H5BrClF and a molecular weight of 223.47 g/mol . The compound typically appears as low melting crystals, a crystalline mass, or a liquid after melting, and has a melting point between 25°C and 30°C .

Safety and Handling

Handling this compound requires caution . The compound is classified as a hazardous substance that causes severe skin burns and eye damage . Appropriate safety measures, including wearing protective gloves, clothing, eye protection, and face protection, should be taken when handling this chemical . In case of contact, immediate medical attention is required .

Scientific Research Applications

this compound is a key building block in the synthesis of various compounds .

- Pharmaceutical Synthesis It is used as an intermediate in the synthesis of various pharmaceutical agents . For example, it can be used in creating specific inhibitors for diseases such as human African trypanosomiasis .

- Agrochemical Synthesis this compound is also utilized in the production of agrochemicals, contributing its unique reactivity and versatility to the synthesis process .

- Kinase Scaffold Repurposing This compound is used in creating analogs that serve as kinase inhibitors. These inhibitors have shown potential in blocking duplication of the kinetoplast and arresting cytokinesis in trypanosomes, making them useful for studying the trypanosome cell cycle .

- Development of Anti-trypanosomal Agents As part of a study on Human African Trypanosomiasis (HAT), analogs of quinazoline-based EGFR inhibitors were synthesized using this compound. These analogs were tested for their ability to inhibit Trypanosoma brucei replication . One such analog, NEU621, demonstrated high potency and oral bioavailability .

Mécanisme D'action

The mechanism of action of 3-chloro-5-fluorobenzyl bromide primarily involves its reactivity as an electrophile. The bromomethyl group is highly reactive towards nucleophiles, facilitating nucleophilic substitution reactions. The presence of electron-withdrawing chlorine and fluorine atoms on the benzene ring enhances the electrophilicity of the bromomethyl group, making it more susceptible to nucleophilic attack .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Chloro-5-fluorobenzyl bromide: Similar structure but with the chlorine and fluorine atoms in different positions on the benzene ring.

3-Chloro-4-fluorobenzyl bromide: Another positional isomer with different substitution pattern.

Uniqueness

3-Chloro-5-fluorobenzyl bromide is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its isomers. The combination of chlorine and fluorine atoms in the 3 and 5 positions, respectively, influences the electronic distribution on the benzene ring, affecting its chemical behavior and applications .

Activité Biologique

3-Chloro-5-fluorobenzyl bromide is a halogenated aromatic compound that has garnered attention in various fields of research, particularly in medicinal chemistry and organic synthesis. This compound's unique structure allows it to participate in numerous biological interactions, making it a subject of interest for drug development and chemical biology.

- Molecular Formula : C7H5BrClF

- Molecular Weight : 223.47 g/mol

- Structural Features : The compound features a benzyl group substituted with chlorine and fluorine atoms, which significantly influences its reactivity and biological activity.

1. Antimicrobial Activity

Some studies suggest that halogenated benzyl compounds exhibit antimicrobial properties due to their ability to disrupt microbial cell membranes or interfere with metabolic processes. While specific data on this compound is sparse, related compounds have shown promising results against various bacterial strains.

2. Anticancer Potential

Research indicates that compounds with similar structures may possess anticancer properties. For example, benzyl bromides have been studied for their ability to inhibit cancer cell proliferation. The introduction of halogens like chlorine and fluorine can enhance these effects by increasing lipophilicity and altering pharmacokinetics.

3. Enzyme Inhibition

Halogenated compounds often serve as enzyme inhibitors. For instance, they may act on enzymes involved in metabolic pathways or signal transduction, potentially leading to therapeutic applications in diseases such as cancer or metabolic disorders.

Table 1: Summary of Biological Activities of Halogenated Benzyl Compounds

Research Insights

- Antimicrobial Studies : A study conducted on related halogenated compounds demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. While direct tests on this compound were not reported, the structural similarities suggest potential efficacy .

- Synthesis of Bioactive Derivatives : Research focusing on the synthesis of derivatives from this compound indicates that modifications can lead to enhanced biological activities, particularly in anticancer assays where certain derivatives showed improved potency compared to their parent compound .

- Mechanistic Studies : Investigations into the mechanisms by which halogenated benzyl compounds exert their biological effects reveal that they may interact with cellular membranes or specific protein targets, leading to apoptosis in cancer cells .

Propriétés

IUPAC Name |

1-(bromomethyl)-3-chloro-5-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClF/c8-4-5-1-6(9)3-7(10)2-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKSAHOPFPPAUOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)Cl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370524 | |

| Record name | 3-Chloro-5-fluorobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

493024-39-8 | |

| Record name | 1-(Bromomethyl)-3-chloro-5-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=493024-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-5-fluorobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-5-fluorobenzyl Bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.